Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-)

Description

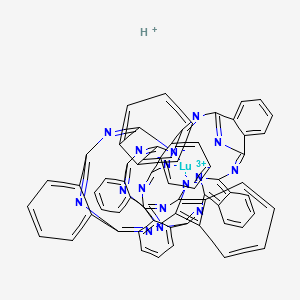

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) is a lutetium-centered bis-phthalocyanine complex. Phthalocyanines (Pcs) are macrocyclic compounds with a conjugated 18-π-electron system, structurally analogous to porphyrins. The "bis" designation indicates two phthalocyaninato(2−) ligands coordinated to a central lutetium (Lu) ion. The hydrogen counterion balances the overall charge, resulting in a net (1−) charge. This compound was registered under REACH on 31/05/2018 .

Properties

CAS No. |

12369-74-3 |

|---|---|

Molecular Formula |

C64H33LuN16 |

Molecular Weight |

1201.0 g/mol |

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;lutetium(3+) |

InChI |

InChI=1S/2C32H16N8.Lu/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |

InChI Key |

YBUYPYVECVICRC-UHFFFAOYSA-O |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Lu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) typically involves the reaction of lutetium chloride with phthalocyanine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) .

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various ligands such as amines, phosphines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalocyanine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Synthetic Routes

The synthesis of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) typically involves:

- Reagents: Lutetium chloride and phthalocyanine.

- Solvents: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: The reaction is conducted under elevated temperatures, followed by purification through chromatographic techniques to isolate the desired compound.

Industrial Production

For large-scale production, optimized reaction conditions are employed to maximize yield and purity. Automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) are utilized.

Chemistry

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) serves as a catalyst in various organic reactions due to its unique electronic properties. Its ability to facilitate electron transfer makes it valuable in synthetic organic chemistry.

Biology

In biological applications, this compound is primarily investigated for:

- Photodynamic Therapy (PDT): It acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to targeted destruction of cancer cells.

- Bioimaging: Its optical properties enable its use in imaging techniques, providing insights into biological processes at the cellular level.

Medicine

The compound shows potential in drug delivery systems where its coordination chemistry can be exploited for targeted therapy. Research indicates that it may enhance the efficacy of therapeutic agents through improved bioavailability and cellular uptake.

Industry

In industrial applications, Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) is utilized in:

- Dyes and Pigments: Due to its vibrant color and stability.

- Electronic Materials: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Photodynamic Therapy

Recent studies have demonstrated the efficacy of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) as a photosensitizer in PDT. In vitro experiments showed significant cytotoxicity against cancer cells upon light activation, indicating its potential as a therapeutic agent in oncology.

Drug Delivery Systems

Research has focused on the incorporation of this compound into nanocarriers for targeted drug delivery. The unique coordination properties allow for the attachment of various therapeutic agents, enhancing their delivery efficiency and reducing side effects.

Mechanism of Action

The mechanism of action of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Structural and Chemical Properties

Phthalocyanine derivatives vary primarily in their central metal ions, substituents, and oxidation states. Below is a comparative analysis:

Table 1: Key Properties of Metal Phthalocyaninates

Key Observations :

Metal Influence :

- Lutetium : As a lanthanide, Lu may impart unique optical properties (e.g., near-infrared absorption/emission) and catalytic activity due to its +3 oxidation state.

- Copper : CuPc’s stability and intense coloration make it a staple in dyes and pigments .

- Lead : Despite structural similarity, PbPc’s toxicity restricts its use .

- Iron : FePc’s redox activity enables applications in oxygen reduction reactions and sensors .

Substituents :

- The lutetium compound lacks substituents (e.g., sulfonato, chloro/bromo groups), unlike derivatives such as brominated/chlorinated CuPc (EC 270-958-4) or sulfonato cobalt phthalocyanine (CAS 30638-08-5) . These modifications often enhance solubility or tailor reactivity.

Biological Activity

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-), commonly referred to as lutetium phthalocyanine, is a complex that has garnered attention due to its unique biological activities. This compound belongs to the family of phthalocyanines, which are known for their diverse applications in photodynamic therapy, antimicrobial activity, and as potential agents in cancer treatment. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

Lutetium phthalocyanine features a double-decker structure where lutetium ions are sandwiched between two phthalocyanine ligands. This arrangement not only imparts unique electronic properties but also enhances its biological activity. The compound is characterized by its ability to undergo redox reactions, which can be exploited for therapeutic purposes.

Antioxidant Activity

Recent studies have demonstrated that lutetium phthalocyanine exhibits significant antioxidant properties. For instance, one study reported an antioxidant activity of 90.39% at a concentration of 100 mg/L, indicating its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Lutetium phthalocyanine has shown promising antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) was found to be as low as 8 mg/L against Candida parapsilosis, showcasing its effectiveness in inhibiting fungal growth . Furthermore, it demonstrated 100% inhibition of microbial cell viability against both cobalt and lutetium phthalocyanines, particularly under light irradiation conditions .

Photodynamic Activity

The compound's photodynamic properties are particularly notable. When exposed to light, lutetium phthalocyanine can generate reactive oxygen species (ROS), which can induce cell death in targeted cells. This mechanism is especially beneficial in cancer therapies where localized treatment is required to minimize damage to surrounding healthy tissues .

Case Studies

- Photodynamic Therapy in Cancer Treatment

- Antibacterial Effects on Biofilms

Table 1: Biological Activity Overview of Lutetium Phthalocyanine

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Assay | 90.39% at 100 mg/L |

| Antimicrobial Activity | MIC against C. parapsilosis | 8 mg/L |

| Photodynamic Efficacy | Tumor Size Reduction | Significant reduction noted |

Table 2: Comparison of Antimicrobial Efficacy

| Compound | MIC (mg/L) | % Cell Viability Inhibition |

|---|---|---|

| Lutetium Phthalocyanine | 8 | 100% |

| Cobalt Phthalocyanine | 8 | 100% |

| Control (No Treatment) | N/A | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.